![molecular formula C15H14N2O2 B186991 N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide CAS No. 19930-37-1](/img/structure/B186991.png)
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HABA is a derivative of salicylic acid and has been synthesized using various methods.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
- Schiff base ligands derived from acetylacetone, salicylaldehyde, and sulfonamides, including N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulfonyle)acetamide, have shown promising antibacterial activities, particularly when synthesized into copper(II) complexes (Salehi et al., 2016).
- Rhodanine-3-acetic acid derivatives, including N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrated significant antimicrobial activities against a range of bacteria and mycobacteria, with notable effectiveness against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Antioxidant Properties
- The compound N-(2-hydroxy phenyl)acetamide has been studied for its anti-arthritic and anti-inflammatory properties in animal models, showing a significant reduction in inflammation-related cytokines and reactive oxygen species (Jawed, Shah, Jamall, & Simjee, 2010).
- Pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have exhibited antioxidant activities, highlighting their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
- Studies have explored the synthesis and characterization of various derivatives of N-(2-Hydroxyphenyl)acetamide for potential applications in natural synthesis and drug development, focusing on their molecular structures and reaction mechanisms (Magadum & Yadav, 2018).
- Research on crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into their molecular interactions and potential applications in materials science and drug design (Chi et al., 2018).
Anticancer Potential
- Some derivatives of N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide have been synthesized and evaluated for their anticancer activity, with certain compounds showing significant inhibitory effects against various cancer cell lines (Karaburun et al., 2018).
Propriétés
Numéro CAS |
19930-37-1 |
|---|---|
Nom du produit |
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide |
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18) |
Clé InChI |
XHHFJNGZHBMTKR-ZRDIBKRKSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Autres numéros CAS |
19930-37-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
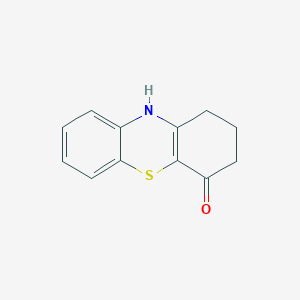
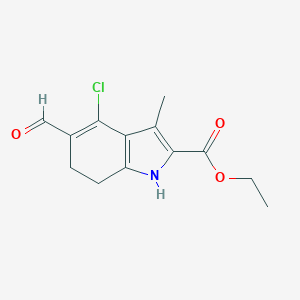
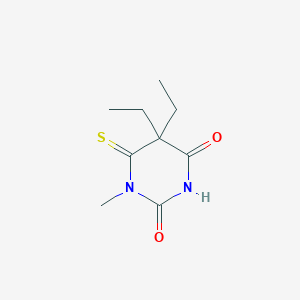
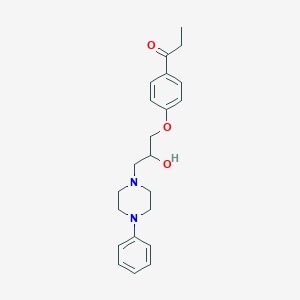
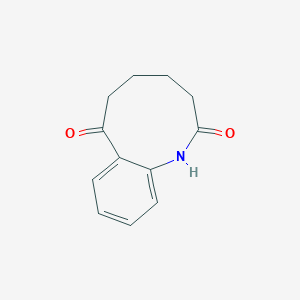
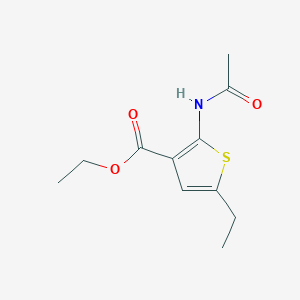
![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

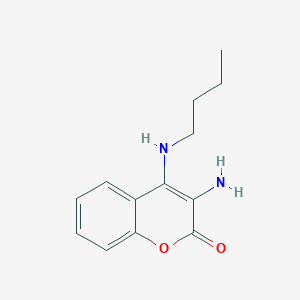
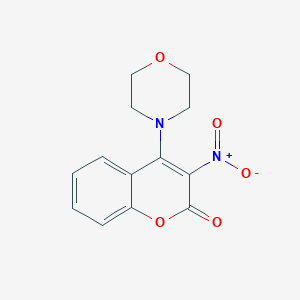

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)